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Compound of Interest |

6,6-Difluoro-3-
Compound Name: azabicyclo[3.1.0]hexane

hydrochloride

Cat. No.: B1419772

\ J

An In-depth Technical Guide to 6,6-Difluoro-3-azabicyclo[3.1.0]Jhexane Hydrochloride (CAS
1215071-13-8)

Introduction

6,6-Difluoro-3-azabicyclo[3.1.0]hexane, typically supplied as its hydrochloride salt (CAS
Number: 1215071-13-8), is a fluorinated, conformationally constrained bicyclic amine. Its rigid
structure, which can be considered a bioisostere for the more flexible piperidine motif, makes it
a valuable building block in modern medicinal chemistry.[1] The incorporation of the gem-
difluoro group on the cyclopropane ring imparts unique physicochemical properties, such as
increased metabolic stability and altered lipophilicity, which are highly desirable in drug design.
This scaffold is of particular interest in the development of pharmaceuticals, including protein
degrader building blocks and compounds targeting central nervous system disorders.[2][3]

This guide provides a detailed overview of the compound's properties and presents a plausible
synthetic strategy based on established chemical literature for analogous structures.

Chemical Structure and Identification

The core structure consists of a pyrrolidine ring fused with a gem-difluorocyclopropane ring.

Caption: Structure of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride.
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Proposed Synthesis Pathway

While specific, peer-reviewed synthesis protocols for CAS 1215071-13-8 are not prevalent in
public literature, a scientifically robust pathway can be proposed based on established methods
for synthesizing analogous fluorinated 3-azabicyclo[3.1.0]hexane scaffolds.[1][4] The following
strategy leverages a photochemical cyclopropanation followed by reduction.

The core logic involves constructing the bicyclic system from a suitable precursor and then
reducing the amide functionalities to yield the final amine.
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Caption: Proposed four-stage synthesis workflow for the target compound.
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Detailed Methodological Explanation

Stage 1 & 2: Pyrazoline Formation and Photochemical Decomposition

The construction of the 3-azabicyclo[3.1.0]hexane core is efficiently achieved through the

reaction of a maleimide with a diazo compound, followed by extrusion of nitrogen.[1]

e [3+2] Cycloaddition: An N-protected maleimide (e.g., N-benzylmaleimide) serves as the

alkene component. This is reacted with a difluorinated diazo species. While the referenced
literature generates a difluoromethyl diazomethane, a plausible adaptation for the target
molecule would involve a reagent capable of delivering a CF2 unit, such as
difluorodiazomethane (CF2N2), generated in situ. This cycloaddition forms a pyrazoline
intermediate.

Photodenitrogenation: The pyrazoline intermediate is subjected to photochemical irradiation
(using a mercury lamp, for instance). This process provides the energy for the cleavage of
the two C-N bonds, releasing nitrogen gas (N2).[4] This step generates a transient 1,3-
biradical, which immediately collapses to form the thermodynamically favorable and highly
rigid cyclopropane ring, yielding the protected 6,6-difluoro-3-azabicyclo[3.1.0]hexane-2,4-
dione.[1][4] This photochemical approach is often preferred over thermal methods due to its
mild conditions and efficiency.[5]

Stage 3: Reduction and Deprotection

To arrive at the final saturated amine, the dione functionality of the pyrrolidine ring must be fully

reduced.

o Carbonyl Reduction: A powerful reducing agent, such as Lithium Aluminium Hydride (LiAIH4)

in a solvent like diethyl ether or THF, is used.[4][6] This reagent effectively reduces the two
amide carbonyls to methylenes (C=0O - CH-), yielding the N-protected 6,6-difluoro-3-
azabicyclo[3.1.0]hexane. It is noteworthy that this reduction is selective for the carbonyls and
does not cleave the cyclopropane ring.[4][6]

Deprotection (if necessary): If a protecting group like a benzyl group was used on the
nitrogen, it would be removed in this stage. This can often be achieved via hydrogenolysis
(Hz gas with a Palladium catalyst).
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Stage 4: Hydrochloride Salt Formation

The final product is the hydrochloride salt, which is typically a more stable, crystalline solid than
the free base.

 Acidification: The purified free base, dissolved in a suitable solvent like diethyl ether or
methanol, is treated with a solution of hydrogen chloride (e.g., HCl in ether). This acid-base
reaction protonates the nitrogen atom of the bicyclic amine, leading to the precipitation of
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride as a solid, which can then be
isolated by filtration.

Physicochemical and Safety Properties

The properties of CAS 1215071-13-8 have been compiled from various commercial suppliers.

Property Value Source(s)

CAS Number 1215071-13-8 [71[8]
6,6-Difluoro-3-

Chemical Name azabicyclo[3.1.0]hexane [7119]
hydrochloride

Molecular Formula CsHsCIF2N [7]

Molecular Weight 155.57 g/mol [7119]

Physical Form Solid [1]

Purity >95% - 97% [1][5]

Storage 2-8°C (Refrigerator) [1]14]

Safety and Handling Information

This compound is classified as an irritant and should be handled with appropriate personal
protective equipment (PPE) in a well-ventilated area.
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GHS Hazard Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. [819]
Skin o
) o H315 Causes skin irritation. [819]
Corrosion/Irritation
o Causes serious eye
Eye Damage/Irritation H319 o [819]
irritation.
STOT, Single May cause respirator
g Hass e Y g0
Exposure irritation.
Signal Word Warning [9]
Avoid breathing dust.
IF IN EYES: Rinse
cautiously with water
Precautionary P261, for several minutes. ]
Statements P305+P351+P338 Remove contact
lenses, if present and
easy to do. Continue
rinsing.
Conclusion

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride is a key synthetic building block

whose rigid, fluorinated structure is of high value to medicinal chemists. While a definitive,

published synthesis protocol is elusive, a robust and plausible synthetic route can be

constructed from established methodologies for similar scaffolds. This proposed pathway,

involving a photochemical-driven cyclopropanation followed by reduction, provides a logical

framework for its laboratory-scale preparation. The compound's well-documented

physicochemical and safety properties enable its proper handling and application in advanced

drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13141k
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13141k
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13141k
https://www.myskinrecipes.com/shop/en/bridged-bicyclic-heterocycles/241970-tert-butyl-66-difluoro-3-azabicyclo-310-hexane-3-carboxylate.html
https://www.calpaclab.com/6-6-difluoro-3-azabicyclo-3-1-0-hexane-hemioxalate-min-97-250-mg/ala-d174704-250mg
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092616/
https://www.researchgate.net/publication/322776557_Synthesis_of_CHF_2_-substituted_3-azabicyclo310hexanes_by_photochemical_decomposition_of_CHF_2_-pyrazolines
https://scispace.com/pdf/synthesis-of-chf2-substituted-3-azabicyclo-3-1-0-hexanes-by-2xbd7wa0u5.pdf
https://www.pharmaffiliates.com/en/1215071-13-8-6-6-difluoro-3-azabicyclo-3-1-0-hexane-hydrochloride-pa2700436.html
https://store.apolloscientific.co.uk/product/66-difluoro-3-azabicyclo310hexane-hydrochloride
https://store.apolloscientific.co.uk/product/66-difluoro-3-azabicyclo310hexane-hydrochloride
https://www.angenechemical.com/productshow/AGN-PC-0WAKG1.html
https://www.benchchem.com/product/b1419772#cas-number-1215071-13-8-synthesis-and-properties
https://www.benchchem.com/product/b1419772#cas-number-1215071-13-8-synthesis-and-properties
https://www.benchchem.com/product/b1419772#cas-number-1215071-13-8-synthesis-and-properties
https://www.benchchem.com/product/b1419772#cas-number-1215071-13-8-synthesis-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1419772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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